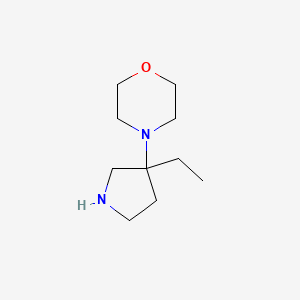

4-(3-Ethylpyrrolidin-3-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

4-(3-ethylpyrrolidin-3-yl)morpholine |

InChI |

InChI=1S/C10H20N2O/c1-2-10(3-4-11-9-10)12-5-7-13-8-6-12/h11H,2-9H2,1H3 |

InChI Key |

YVHHBDGVJBRFLB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCNC1)N2CCOCC2 |

Origin of Product |

United States |

Structural Characterization and Spectroscopic Analysis of 4 3 Ethylpyrrolidin 3 Yl Morpholine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(3-Ethylpyrrolidin-3-yl)morpholine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques would be employed for a complete structural assignment.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The predicted spectrum of 4-(3-Ethylpyrrolidin-3-yl)morpholine would show distinct signals for the ethyl group, the pyrrolidine (B122466) ring, and the morpholine (B109124) ring.

The protons of the morpholine ring typically appear as two multiplets, corresponding to the methylene groups adjacent to the oxygen atom (H-2'/H-6') and the nitrogen atom (H-3'/H-5'). The protons next to the oxygen are deshielded and would be expected to resonate downfield, typically around 3.7 ppm. researchgate.netnih.gov The protons adjacent to the nitrogen would appear slightly more upfield, around 2.5 ppm. rsc.org

The pyrrolidine ring protons would present a more complex pattern due to the substitution at the C3 position. The ethyl group's methylene protons (-CH₂-) would likely appear as a quartet, while the methyl protons (-CH₃) would be a triplet. The protons on the pyrrolidine ring itself would give rise to a series of multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(3-Ethylpyrrolidin-3-yl)morpholine Data is predicted based on analogous N-substituted morpholine and pyrrolidine structures.

| Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ethyl -CH₃ | ~0.9 | Triplet (t) |

| Ethyl -CH₂- | ~1.6 | Quartet (q) |

| Pyrrolidine -CH₂- (C2, C4, C5) | ~1.8 - 3.0 | Multiplets (m) |

| Morpholine -N(CH₂CH₂)₂O- | ~2.5 | Multiplet (m) |

| Morpholine -N(CH₂CH₂)₂O- | ~3.7 | Multiplet (m) |

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, ether, amine). For 4-(3-Ethylpyrrolidin-3-yl)morpholine, eight distinct signals would be expected in a proton-decoupled ¹³C NMR spectrum, corresponding to the eight unique carbon atoms in the molecule.

The carbon atoms of the morpholine ring adjacent to the oxygen (C-2'/C-6') are the most deshielded and would appear furthest downfield, typically around 67 ppm. researchgate.netnih.gov The carbons adjacent to the nitrogen (C-3'/C-5') would be found more upfield, around 54 ppm. rsc.org The carbons of the pyrrolidine ring and the ethyl group would resonate in the aliphatic region of the spectrum. The quaternary carbon of the pyrrolidine ring (C3) would likely be identifiable by its lower intensity.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(3-Ethylpyrrolidin-3-yl)morpholine Data is predicted based on analogous N-substituted morpholine and pyrrolidine structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~8 |

| Ethyl -CH₂- | ~28 |

| Pyrrolidine C4 | ~30 |

| Pyrrolidine C3 (Quaternary) | ~40 |

| Pyrrolidine C2, C5 | ~50-55 |

| Morpholine C3', C5' | ~54 |

| Morpholine C2', C6' | ~67 |

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would differentiate between CH₃, CH₂, and CH carbons. CH₃ and CH groups would appear as positive signals, while CH₂ groups would show negative signals. Quaternary carbons are not observed in DEPT spectra, which would help confirm the assignment of the C3 carbon of the pyrrolidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively link the proton and carbon assignments for each CH, CH₂, and CH₃ group in the molecule, confirming the assignments proposed in Tables 1 and 2.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 4-(3-Ethylpyrrolidin-3-yl)morpholine would be characterized by absorptions corresponding to its aliphatic and heterocyclic components.

The most prominent bands would be the C-H stretching vibrations from the numerous methylene and methyl groups, typically appearing in the 2850-3000 cm⁻¹ region. rsc.org A key feature of the morpholine ring is the strong C-O-C (ether) stretching vibration, which is expected to appear as a prominent band around 1115 cm⁻¹. rsc.orgnist.gov The C-N stretching vibrations of the tertiary amines in both the pyrrolidine and morpholine rings would be observed in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for 4-(3-Ethylpyrrolidin-3-yl)morpholine Data is predicted based on spectra of morpholine and related aliphatic amines. rsc.orgnist.gov

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |

| C-H (Alkyl) | Bend | 1350 - 1470 | Medium |

| C-O-C (Ether) | Stretch | ~1115 | Strong |

| C-N (Tertiary Amine) | Stretch | 1000 - 1200 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For 4-(3-Ethylpyrrolidin-3-yl)morpholine (C₁₀H₂₀N₂O), the molecular weight is 184.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 184.

The fragmentation pattern would be dominated by cleavage adjacent to the nitrogen atoms (alpha-cleavage), which is a characteristic pathway for amines. Key fragmentation pathways would likely include:

Loss of the ethyl group ([M-29]⁺) leading to a fragment at m/z 155.

Cleavage of the morpholine ring, producing fragments characteristic of the morpholine cation at m/z 86 or related ions.

Cleavage of the pyrrolidine ring, leading to various nitrogen-containing fragments.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Possible Fragment |

| 184 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₂H₅]⁺ |

| 86 | [C₄H₈NO]⁺ (Morpholine-related fragment) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for the specific title compound is not available in the cited literature, analysis of related structures provides insight into the expected conformations. jyu.fimdpi.commdpi.com

A single-crystal X-ray diffraction analysis of 4-(3-Ethylpyrrolidin-3-yl)morpholine would reveal:

Conformation: The morpholine ring would be expected to adopt a stable chair conformation. nih.gov The five-membered pyrrolidine ring is more flexible and would likely exist in an envelope or twist conformation to minimize steric strain from the substituents.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C-O) and bond angles would be obtained, confirming the connectivity of the atoms.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular forces such as hydrogen bonds (if a salt were formed) or van der Waals interactions that dictate the solid-state architecture. jyu.fimdpi.com

Chiral Analysis Methods for Enantiomeric Purity Assessment (e.g., Diastereomeric Salt Formation, Recrystallization)

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of stereochemically pure compounds. For chiral amines like 4-(3-Ethylpyrrolidin-3-yl)morpholine, one of the most common and industrially scalable methods is through the formation of diastereomeric salts. wikipedia.orgwikipedia.org

Diastereomeric Salt Formation

This technique involves reacting the racemic base (a mixture of (R)- and (S)-4-(3-Ethylpyrrolidin-3-yl)morpholine) with an enantiomerically pure chiral acid, referred to as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility, melting point, and boiling point. wikipedia.org This difference in solubility is the key to their separation.

The choice of a suitable resolving agent is crucial for a successful resolution. Commonly used chiral acids for resolving racemic amines include tartaric acid and its derivatives, such as dibenzoyltartaric acid and di-p-toluoyltartaric acid, as well as mandelic acid and camphorsulfonic acid. wikipedia.orgonyxipca.com The selection of the resolving agent is often empirical and may require screening of several candidates to find one that forms a crystalline salt with a significant difference in solubility between the two diastereomers.

Recrystallization

Once the diastereomeric salts are formed, they can be separated by fractional crystallization. This process exploits the lower solubility of one diastereomeric salt in a particular solvent. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer will preferentially crystallize out of the solution, leaving the more soluble diastereomer dissolved.

The efficiency of the separation is influenced by several factors, including the choice of solvent, the stoichiometry of the resolving agent, and the temperature profile of the crystallization process. A systematic screening of various solvents and conditions is often necessary to optimize the yield and enantiomeric purity of the desired diastereomer. onyxipca.com

After separation, the purified diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the free, enantiomerically enriched amine. The resolving agent can then be recovered and potentially reused.

Illustrative Example of Chiral Resolution

The following table provides a hypothetical illustration of a screening process for the resolution of racemic 4-(3-Ethylpyrrolidin-3-yl)morpholine using different chiral resolving agents and solvents. The data presented is representative of what might be expected based on the resolution of similar chiral amines.

Interactive Data Table: Illustrative Chiral Resolution of 4-(3-Ethylpyrrolidin-3-yl)morpholine

| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee %) of Recovered Amine |

| (+)-Tartaric Acid | Methanol | 42 | 85 |

| (+)-Tartaric Acid | Ethanol | 38 | 78 |

| (-)-Dibenzoyltartaric Acid | Acetone | 35 | 92 |

| (-)-Dibenzoyltartaric Acid | Ethyl Acetate | 30 | 88 |

| (+)-Mandelic Acid | Isopropanol | 45 | 95 |

| (+)-Mandelic Acid | Toluene | 25 | 75 |

In this illustrative example, (+)-Mandelic Acid in isopropanol shows the most promising result, yielding a high enantiomeric excess of the desired amine. Further optimization of the crystallization conditions, such as the number of recrystallization steps, could potentially increase the enantiomeric excess to >99%.

The enantiomeric excess (ee) of the resolved amine is typically determined by a separate analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).

Derivatization and Analog Development of 4 3 Ethylpyrrolidin 3 Yl Morpholine

Chemical Modification of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its ability to create three-dimensional diversity and introduce specific stereochemistry. nih.gov Modifications to this ring system in 4-(3-Ethylpyrrolidin-3-yl)morpholine can be targeted at the ethyl group or the pyrrolidine core itself.

Direct functionalization of the ethyl group on the C3-carbon of the pyrrolidine ring presents a synthetic challenge due to the chemical inertness of the alkyl chain. Standard methods for alkane functionalization, such as free-radical halogenation, could be employed to introduce a reactive handle, although these methods may lack regioselectivity and could lead to a mixture of products. Subsequent nucleophilic substitution reactions could then be used to introduce a variety of functional groups (e.g., hydroxyl, cyano, amino) at the ethyl chain, allowing for the exploration of structure-activity relationships in this region of the molecule.

Introducing additional substituents to the pyrrolidine core is a more common strategy for analog development. nih.govmdpi.com This can be achieved either by modifying the existing ring or by synthesizing the ring from substituted acyclic precursors. mdpi.com

Key strategies include:

N-Substitution: The secondary amine of the pyrrolidine ring is a prime site for modification. nih.gov N-alkylation or N-arylation can introduce a wide array of substituents, altering the compound's basicity, lipophilicity, and potential for new molecular interactions. nih.gov

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds, enabling the introduction of substituents at various positions on the pyrrolidine ring.

Ring Synthesis from Precursors: A highly effective method for creating diverse analogs involves the synthesis of the pyrrolidine ring from functionalized starting materials. mdpi.com For instance, multi-component reactions or 1,3-dipolar cycloadditions can be used to construct highly substituted pyrrolidine rings with precise stereochemical control. nih.govnih.govacs.org Palladium-catalyzed hydroarylation of pyrrolines is another method to generate 3-substituted pyrrolidines. nih.govchemrxiv.org Ring contraction of substituted pyridines can also yield functionalized pyrrolidine derivatives. nih.gov

| Modification Strategy | Example Reaction | Potential Substituents | Reference |

| N-Alkylation of Pyrrolidine | Reaction with alkyl halides | Methyl, Benzyl, Carboxymethyl | nih.gov |

| 1,3-Dipolar Cycloaddition | Azomethine ylide + Alkenes | Esters, Phenyl, Carboxamides | nih.govacs.org |

| Catalytic Hydrogenation | Reduction of substituted pyrroles | Creates multiple stereocenters | nih.gov |

| Domino Couplings | Alkenylation-Heteroarylation | Thienyl, Heteroaryls | researchgate.net |

Chemical Modification of the Morpholine (B109124) Ring System

The morpholine moiety is a common feature in many biologically active compounds, often used to improve properties such as aqueous solubility and metabolic stability. e3s-conferences.orgresearchgate.net While the nitrogen atom in the parent compound 4-(3-Ethylpyrrolidin-3-yl)morpholine is tertiary and thus non-reactive for substitution, modifications can be directed at the carbon atoms of the ring or by utilizing substituted morpholine precursors in the initial synthesis.

For the specific compound 4-(3-Ethylpyrrolidin-3-yl)morpholine, the morpholine nitrogen is already part of a tertiary amine. However, in the broader context of analog development, N-substituted morpholine derivatives are of significant interest. These are typically synthesized by reacting a secondary amine morpholine with various electrophiles.

Common N-substitution reactions for a morpholine precursor include:

N-Alkylation: This can be achieved by reacting morpholine with alcohols over a catalyst, such as CuO–NiO/γ–Al2O3, or with alkyl halides. researchgate.netakjournals.comresearchgate.net This method allows for the introduction of simple alkyl chains.

N-Arylation: The coupling of morpholine with aryl halides or other aryl partners, often catalyzed by transition metals like palladium or copper (e.g., Buchwald-Hartwig or Ullmann coupling), is a powerful method for creating N-aryl morpholine analogs. nih.govresearchgate.netresearchgate.net Metal-free strategies have also been developed as sustainable alternatives. nih.gov

| Reaction Type | Reagents/Catalysts | Product Class | Reference |

| N-Alkylation | Alcohols, CuO–NiO/γ–Al2O3 catalyst | N-Alkylmorpholines | researchgate.netakjournals.com |

| N-Arylation | Aryl halides, Pd or Cu catalyst, Base | N-Arylmorpholines | nih.govresearchgate.net |

| Derivatization | Sodium nitrite, Acid | N-Nitrosomorpholine | nih.govresearchgate.net |

Linker Chemistry for Conjugation and Molecular Probe Development

The derivatization of 4-(3-Ethylpyrrolidin-3-yl)morpholine can be strategically designed to incorporate "linker" molecules. These linkers are chemical moieties that connect the core scaffold to another functional molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a large biomolecule like an antibody. symeres.com This process, known as conjugation, is essential for developing molecular probes for research or creating complex therapeutic agents like antibody-drug conjugates (ADCs). symeres.com

The secondary amine on the pyrrolidine ring is an ideal attachment point for a linker. After functionalization, this position can react with a corresponding functional group on the linker. Linkers can be designed to be stable or cleavable under specific physiological conditions (e.g., in an acidic environment or in the presence of specific enzymes). symeres.com For example, a self-immolative linker like a para-aminobenzyl alcohol (PAB) group can be used, which degrades under a specific stimulus to release the parent compound. symeres.com

Stereoisomer Generation and Separation

The structure of 4-(3-Ethylpyrrolidin-3-yl)morpholine and its derivatives can contain multiple stereocenters, leading to the existence of various stereoisomers (enantiomers and diastereomers). For a 3,4-disubstituted pyrrolidine core, there are two chiral centers, resulting in four possible stereoisomers. The spatial arrangement of substituents is often critical for biological activity. nih.gov

Generation of specific stereoisomers is typically achieved through stereoselective synthesis:

Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as (S)-proline or (R)-4-hydroxyproline, allows the chirality to be carried through the synthesis to the final product. mdpi.com

Asymmetric Catalysis: Using chiral catalysts can guide a reaction to favor the formation of one stereoisomer over others. acs.org For example, transaminases can be used for the stereoselective synthesis of 2-substituted chiral pyrrolidines. acs.org

Diastereoselective Reactions: Methods like 1,3-dipolar cycloadditions using chiral auxiliaries can generate multiple new stereocenters with a high degree of control. acs.org The hydrogenation of highly substituted pyrroles can also proceed with excellent diastereoselectivity. nih.gov

Once a mixture of stereoisomers is produced, their separation is necessary. Since enantiomers have identical physical properties, specialized techniques are required. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating enantiomers. Diastereomers, having different physical properties, can often be separated using standard chromatographic techniques like flash chromatography. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of 4 3 Ethylpyrrolidin 3 Yl Morpholine Analogs

Design Principles for Systematic SAR Exploration

The systematic exploration of the SAR for analogs of 4-(3-Ethylpyrrolidin-3-yl)morpholine is guided by established medicinal chemistry principles. A primary strategy involves the iterative modification of the core scaffold, which consists of a central pyrrolidine (B122466) ring substituted at the 3-position with both an ethyl group and a morpholine (B109124) ring. The design principles focus on several key areas of the molecule for modification.

One fundamental approach is the modification of the substituents on both the pyrrolidinyl and morpholinyl rings. This includes varying the size, lipophilicity, and electronic properties of the ethyl group on the pyrrolidine ring to probe the steric and hydrophobic tolerance of the target's binding pocket. Similarly, substitutions on the morpholine ring can be explored to identify potential additional binding interactions.

Another key design principle is the investigation of the role of the nitrogen atoms in both heterocyclic rings. The basicity of these nitrogens can be modulated through the introduction of neighboring electron-withdrawing or electron-donating groups, which can influence ionization at physiological pH and impact interactions with the biological target.

Furthermore, the linkage between the pyrrolidine and morpholine rings is a critical point for modification. The length and nature of this linker can be altered to optimize the spatial orientation of the two ring systems. The introduction of conformational constraints, such as ring fusion or the incorporation of rigid linkers, can also be a valuable strategy to lock the molecule into a bioactive conformation and potentially increase potency and selectivity.

Finally, isosteric and bioisosteric replacements are a cornerstone of SAR exploration. For instance, the morpholine ring could be replaced with other heterocyclic systems like piperidine, piperazine, or thiomorpholine (B91149) to assess the importance of the oxygen atom for activity. researchgate.net Similarly, the ethyl group could be substituted with other alkyl or functionalized chains.

A summary of these design principles is presented in the table below.

| Design Principle | Area of Modification | Rationale |

| Substituent Variation | Ethyl group on pyrrolidine; Morpholine ring | To probe steric, hydrophobic, and electronic requirements of the binding site. |

| Basicity Modulation | Pyrrolidine and morpholine nitrogen atoms | To influence ionization and key binding interactions. |

| Linker Modification | Linkage between pyrrolidine and morpholine | To optimize the spatial orientation of the heterocyclic rings. |

| Conformational Constraint | Introduction of rigid elements | To lock the molecule in a bioactive conformation. |

| Isosteric/Bioisosteric Replacement | Morpholine ring; Ethyl group | To evaluate the importance of specific atoms and functional groups for activity. |

Impact of Substituent Variation on Molecular Recognition and Interaction Profiles

The variation of substituents on the 4-(3-Ethylpyrrolidin-3-yl)morpholine scaffold can profoundly impact its molecular recognition and interaction profiles with biological targets. Modifications to the ethyl group at the 3-position of the pyrrolidine ring are likely to probe a hydrophobic pocket within the binding site. Systematically altering the length and branching of this alkyl chain can provide insights into the size and shape of this pocket. For example, replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl groups can reveal the optimal size for hydrophobic interactions. The introduction of polar functional groups onto this alkyl chain could also explore the potential for additional hydrogen bonding or polar interactions.

The nitrogen atom of the pyrrolidine ring is another key point for modification. N-alkylation or N-acylation can significantly alter the compound's properties. Small N-alkyl groups may be well-tolerated, while larger or functionalized substituents could either enhance binding by reaching into an accessory pocket or cause steric hindrance. nih.gov The choice of N-substituent can also influence the pKa of the pyrrolidine nitrogen, affecting its ionization state and potential for ionic interactions.

The following table illustrates hypothetical effects of substituent variations on binding affinity, based on general principles observed in related heterocyclic compounds.

| Position of Variation | Substituent | Postulated Effect on Binding | Rationale |

| Pyrrolidine C3 | Methyl | Potentially decreased affinity | Reduced hydrophobic interaction compared to ethyl. |

| Pyrrolidine C3 | Propyl | Potentially increased or decreased affinity | Probes the size limit of the hydrophobic pocket. |

| Pyrrolidine N1 | Methyl | Variable effect | May explore a small hydrophobic pocket or have minimal impact. |

| Morpholine Ring | Replacement with Piperidine | Potentially decreased affinity | Loss of hydrogen bond accepting oxygen. |

| Morpholine Ring | Replacement with Thiomorpholine | Variable effect | Altered hydrogen bonding capacity and electronics. |

Stereochemical Effects on Compound Activity

The 3-position of the pyrrolidine ring in 4-(3-Ethylpyrrolidin-3-yl)morpholine is a stereocenter. Consequently, the compound can exist as two enantiomers, (R)-4-(3-Ethylpyrrolidin-3-yl)morpholine and (S)-4-(3-Ethylpyrrolidin-3-yl)morpholine. It is well-established in medicinal chemistry that stereochemistry plays a crucial role in the biological activity of chiral molecules, as biological targets such as receptors and enzymes are themselves chiral. researchgate.net The differential interaction of enantiomers with a biological target can lead to significant differences in potency, efficacy, and even the nature of the biological response.

The spatial arrangement of the ethyl and morpholine substituents at the chiral center will dictate how the molecule fits into its binding site. One enantiomer may orient these groups in a manner that allows for optimal interactions with corresponding pockets or residues on the target protein, while the other enantiomer may experience steric clashes or be unable to form key interactions. This can result in one enantiomer being significantly more active than the other, or in some cases, all the activity residing in a single enantiomer.

The following table provides a hypothetical example of how stereochemistry might affect the activity of these analogs.

| Compound | Stereochemistry at C3 | Relative Activity | Rationale |

| Enantiomer A | (R) | High | Optimal fit in the chiral binding site, leading to favorable interactions. |

| Enantiomer B | (S) | Low or Inactive | Steric hindrance or suboptimal orientation of key functional groups in the binding site. |

| Racemic Mixture | (R/S) | Moderate | Activity is an average of the high- and low-activity enantiomers. |

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to supplement and guide experimental SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling can offer valuable insights into the molecular features driving biological activity.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org For the 4-(3-Ethylpyrrolidin-3-yl)morpholine series, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly insightful.

In a typical 3D-QSAR study, a set of analogs with known biological activities are aligned based on a common scaffold. nih.gov The steric and electrostatic fields around the aligned molecules are then calculated and correlated with their activities using statistical methods like Partial Least Squares (PLS). The resulting QSAR model can be visualized as contour maps, which highlight regions where changes in steric bulk or electrostatic potential are predicted to increase or decrease activity. nih.gov For instance, a CoMFA map might show a green-colored contour near the ethyl group, indicating that bulkier substituents in that region are favorable for activity, while a yellow contour would suggest that steric bulk is detrimental. Similarly, blue and red contours would indicate regions where positive and negative electrostatic potentials, respectively, are favorable. These models can be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. researchgate.net

Pharmacophore modeling is another valuable computational tool for understanding the SAR of 4-(3-Ethylpyrrolidin-3-yl)morpholine analogs. A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

A pharmacophore model for this series of compounds could be generated based on the structures of the most active analogs. Such a model would likely include a hydrophobic feature corresponding to the ethyl group, a hydrogen bond acceptor feature for the morpholine oxygen, and a positive ionizable feature for one or both of the nitrogen atoms. This model would serve as a 3D query to search virtual compound libraries for novel scaffolds that possess the same essential features in the correct spatial arrangement. Furthermore, the pharmacophore model can be used to rationalize the observed SAR and to guide the design of new analogs with improved potency by ensuring that proposed modifications are consistent with the key pharmacophoric features. nih.gov

Computational and Theoretical Investigations of 4 3 Ethylpyrrolidin 3 Yl Morpholine and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-Empirical Methods)

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) have become particularly popular for their balance of accuracy and computational cost, making them suitable for studying molecules of pharmaceutical interest. nih.gov DFT calculations can elucidate molecular structure, vibrational frequencies, and electronic properties. researchgate.net

The electronic structure of a molecule governs its reactivity. DFT is frequently used to calculate key descriptors that predict chemical behavior. nih.gov These calculations typically involve optimizing the molecular geometry and then determining various electronic properties. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in FMO theory. mdpi.com The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.net Red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity. nih.gov These include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). nih.govmdpi.com In a study on 4-Acetylmorpholine, an analog of the title compound, DFT calculations using the B3LYP/6-31++G(d,p) basis set were performed to determine its properties. researchgate.net The addition of an acetyl group to morpholine (B109124) was found to increase the dipole moment, suggesting an increase in reactivity. researchgate.net

Below is a table of representative electronic properties calculated for analogous compounds using DFT methods.

| Descriptor | Value (Example for an Analog) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures overall polarity |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.79 eV | Propensity to accept electrons |

Note: The values presented are illustrative and based on typical calculations for similar heterocyclic compounds.

Flexible molecules like 4-(3-Ethylpyrrolidin-3-yl)morpholine can exist in multiple three-dimensional shapes, or conformations. nih.gov Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers for converting between them. researchgate.netkean.edu The morpholine ring typically adopts a stable chair conformation. researchgate.netresearchgate.net However, twist-boat conformations are also possible, though generally higher in energy. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Key Feature |

| Chair (Equatorial) | 0.00 | Generally the most stable form for a substituted morpholine ring. |

| Chair (Axial) | 0.5 - 2.0 | Higher energy due to steric interactions. |

| Twist-Boat | > 5.0 | Significantly less stable, acts as an intermediate in ring inversion. |

Note: Energy values are representative for substituted morpholine rings and can vary based on the specific molecule and computational method.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum calculations provide static pictures of molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding events. researchgate.net

For a compound like 4-(3-Ethylpyrrolidin-3-yl)morpholine, MD simulations can be used to study its behavior in a solvent, such as water. Key analyses from MD simulations include:

Radial Distribution Functions (RDFs): RDFs describe how the density of surrounding atoms or molecules varies as a function of distance from a central point. researchgate.net This is particularly useful for analyzing hydrogen bonding between the morpholine's oxygen or nitrogen atoms and water molecules. researchgate.net

Mean Square Displacement (MSD): MSD analysis tracks the average distance a molecule travels over time, which can be used to calculate properties like the self-diffusion coefficient. researchgate.net

Root Mean Square Deviation (RMSD): When simulating a ligand-protein complex, RMSD is used to measure the stability of the complex by tracking the deviation of the atomic positions from their initial state. A stable RMSD suggests the complex has reached equilibrium. nih.gov

In studies of related quinazoline (B50416) derivatives, MD simulations were performed for complexes with the EGFR-TK enzyme to assess their stability over time. nih.gov Such simulations provide a more realistic view of how a ligand interacts within a dynamic biological environment. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a critical tool in drug discovery for screening virtual libraries of compounds against a specific biological target. mdpi.com

The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov Studies on various morpholine-based compounds have used molecular docking to explore their potential as inhibitors for targets like dihydrofolate reductase (DHFR) and acetylcholinesterase. nih.govresearchgate.net

In a typical docking study involving an analog of 4-(3-Ethylpyrrolidin-3-yl)morpholine, the following steps would be taken:

Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). nih.gov

Prepare the protein structure by removing water molecules and adding hydrogen atoms.

Generate a 3D conformation of the ligand.

Define the binding site on the protein.

Use docking software (e.g., AutoDock, MOE) to place the ligand into the binding site and score the interactions. nih.govnih.gov

The results reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the binding pocket. For example, docking studies on morpholinylchalcones against DHFR identified crucial interactions that supported their observed biological activity. nih.gov

Homology Modeling for Target Protein Structure Prediction

Molecular docking and other structure-based design methods require a three-dimensional structure of the target protein. When an experimental structure (from X-ray crystallography or NMR) is unavailable, a computational technique called homology modeling can be used to generate a reliable 3D model. nih.gov

Homology modeling is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. nih.gov The process involves these key steps: nih.govnih.gov

Template Identification: The target protein's amino acid sequence is used to search the PDB for homologous proteins with known structures (templates).

Sequence Alignment: The target sequence is aligned with the template sequence(s).

Model Building: A 3D model of the target is constructed based on the coordinates of the aligned template structure.

Model Refinement and Validation: The generated model is energy-minimized to correct any structural artifacts and then validated using various quality-checking tools.

This approach is a cost-effective and rapid alternative to experimental methods, enabling structure-based drug design to proceed even when a crystal structure for the target protein is not yet available. nih.gov

Mechanistic Studies through Computational Modeling (e.g., Reaction Pathways, Transition States)

Computational modeling can be used to investigate the mechanism of chemical reactions, providing insights that are often difficult to obtain experimentally. mit.edu By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. nih.gov

For the synthesis of 4-(3-Ethylpyrrolidin-3-yl)morpholine or its analogs, computational methods can be used to:

Predict Reaction Outcomes: Algorithms can propose possible reactions and products based on the input reactants and reaction conditions. nih.gov

Identify Transition States: Locating the transition state structure on the potential energy surface is key to understanding the reaction mechanism and calculating the activation energy barrier.

Evaluate Reaction Energetics: DFT calculations can determine whether a proposed reaction pathway is thermodynamically favorable (by comparing the energies of reactants and products) and kinetically feasible (by calculating the activation energy).

Recent advancements have combined machine learning with quantum chemical calculations to predict reaction pathways with increasing accuracy, guiding the design of efficient synthetic routes for complex molecules. mit.edunih.gov

Prediction of Molecular Descriptors for QSAR Applications

Quantitative Structure-Activity Relationship (QSAR) models are pivotal computational tools in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. These models rely on molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. For novel compounds like 4-(3-Ethylpyrrolidin-3-yl)morpholine and its analogs, where experimental data may be scarce, the in silico prediction of these descriptors is the first step in constructing QSAR models to forecast their pharmacological profiles.

The molecular structure of 4-(3-Ethylpyrrolidin-3-yl)morpholine, which incorporates both a pyrrolidine (B122466) and a morpholine ring, suggests that a variety of descriptors will be relevant to its biological activity. These can be broadly categorized into electronic, steric, topological, and lipophilic properties. Computational methods, such as those employed by public databases like PubChem, utilize algorithms to calculate these properties from the molecule's 2D or 3D structure.

Key descriptors relevant for QSAR studies of such heterocyclic amines include:

Lipophilicity (LogP): This descriptor is critical for predicting a molecule's ability to cross cell membranes. A balanced LogP is often sought for optimal pharmacokinetic properties.

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov It is calculated based on the surface areas of polar atoms. peter-ertl.com

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors is fundamental to a molecule's interaction with biological macromolecules, influencing its binding affinity and specificity.

Rotatable Bonds: The number of rotatable bonds influences the conformational flexibility of a molecule, which is important for its ability to adapt to the geometry of a binding site.

The following table presents a selection of computationally predicted molecular descriptors for the closely related analog, 4-(3-Pyrrolidin-2-ylpropyl)morpholine. These values serve as a strong starting point for any future QSAR modeling of 4-(3-Ethylpyrrolidin-3-yl)morpholine and its derivatives.

| Molecular Descriptor | Predicted Value |

|---|---|

| Molecular Weight | 198.31 g/mol |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 198.173213330 Da |

| Monoisotopic Mass | 198.173213330 Da |

| Topological Polar Surface Area | 24.5 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 157 |

| Undefined Atom Stereocenter Count | 1 |

These predicted descriptors form the basis for building QSAR models that can guide the synthesis and evaluation of new analogs with potentially improved biological activities. By correlating these and other calculated descriptors with experimentally determined activities, researchers can develop predictive models to accelerate the discovery of new therapeutic agents.

Future Directions and Advanced Research Perspectives in 4 3 Ethylpyrrolidin 3 Yl Morpholine Chemistry

Development of Novel and Efficient Synthetic Routes

The advancement of the 4-(3-Ethylpyrrolidin-3-yl)morpholine scaffold is contingent on the development of versatile and efficient synthetic methodologies. Future research will likely focus on creating modular and stereoselective routes that allow for the rapid generation of diverse analogs.

Key synthetic challenges involve the stereocontrolled construction of the quaternary center at the C3 position of the pyrrolidine (B122466) ring. Modern synthetic methods offer powerful solutions. For instance, iridium-catalyzed reductive azomethine ylide generation followed by a [3+2] dipolar cycloaddition could provide a highly efficient and atom-economic pathway to construct polysubstituted pyrrolidine cores. nih.govacs.org Other strategies may build upon established methods for synthesizing pyrrolidine-containing drugs, which often utilize chiral precursors like proline or employ stereoselective ring-construction from acyclic starting materials. nih.gov

For the morpholine (B109124) component, established routes such as those starting from vicinal amino alcohols or employing palladium-catalyzed carboamination reactions could be adapted. nih.govresearchgate.net A key goal for future synthetic development will be the creation of convergent routes where the substituted pyrrolidine core and the morpholine moiety are prepared separately and then coupled efficiently. Furthermore, the integration of flow chemistry techniques could streamline the synthesis, enabling rapid library production by telescoping reaction steps and avoiding the isolation of intermediates. acs.org

Exploration of Undiscovered Structure-Activity Relationships through Advanced Chemical Libraries

The true potential of the 4-(3-Ethylpyrrolidin-3-yl)morpholine scaffold can be uncovered by systematically exploring its structure-activity relationships (SAR). The development of advanced chemical libraries, where specific regions of the molecule are methodically altered, is crucial for this endeavor. The core structure presents multiple diversification points that can be exploited to probe interactions with biological targets.

Future research will involve the creation of focused libraries based on the core scaffold. Modifications can be introduced at several key positions to understand their impact on biological activity. As both the pyrrolidine and morpholine scaffolds are known to interact with a wide range of targets, these libraries could be screened against various protein classes, including kinases, G-protein coupled receptors (GPCRs), and ion channels. nih.govbohrium.com SAR studies on other pyrrolidine derivatives have shown that stereochemistry and the spatial orientation of substituents are critical for target binding and selectivity. nih.govmdpi.com

Table 1: Proposed Diversification Points for 4-(3-Ethylpyrrolidin-3-yl)morpholine Libraries

| Position | R-Group | Description of Potential Modifications | Potential Impact |

| Pyrrolidine Ring | R¹ | Substitution on the pyrrolidine nitrogen. | Modulate basicity, introduce new interaction points, alter pharmacokinetics. |

| Ethyl Group | R² | Replacement of the ethyl group with other alkyl, aryl, or functionalized chains. | Probe binding pocket size and hydrophobicity; introduce hydrogen bond donors/acceptors. |

| Pyrrolidine Ring | R³ | Introduction of substituents at other positions (C2, C4, C5) on the pyrrolidine ring. | Explore vector space around the core, influence ring conformation and stereochemistry. |

| Morpholine Ring | R⁴ | Substitution on the morpholine ring. | Fine-tune solubility, metabolic stability, and off-target activity. |

By generating and screening such libraries, researchers can build detailed SAR models that correlate specific structural features with biological outcomes, guiding the design of next-generation compounds with enhanced potency and selectivity.

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-test-learn cycle. nih.govmdpi.com For the 4-(3-Ethylpyrrolidin-3-yl)morpholine scaffold, these computational tools offer powerful avenues for future exploration.

Generative Models for De Novo Design: AI-driven generative models can be trained on large datasets of known bioactive molecules containing pyrrolidine and morpholine fragments. These models can then design novel virtual libraries of 4-(3-Ethylpyrrolidin-3-yl)morpholine analogs, exploring a vast chemical space to identify compounds with optimized, predicted properties. semanticscholar.org This approach augments the creativity of medicinal chemists by proposing synthetically feasible molecules with a high probability of desired biological activity.

Predictive Models for ADMET Properties: A significant hurdle in drug development is poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). ML models can be employed to predict these properties for virtual compounds before they are synthesized. iapchem.orgnih.gov Platforms like ADMET-AI can provide rapid predictions for large chemical libraries, allowing researchers to prioritize compounds with favorable drug-like characteristics and filter out those likely to fail later in development. greenstonebio.comresearchgate.net This in silico screening significantly reduces the time and cost associated with experimental testing.

Table 2: Hypothetical AI-Based ADMET Prediction for Novel Analogs This table illustrates the type of predictive data AI can generate to guide compound selection.

| Compound ID | Modification | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted BBB Permeability | Predicted CYP2D6 Inhibition |

| Lead-001 | 4-(3-Ethylpyrrolidin-3-yl)morpholine | 1.8 | -2.5 | High | Low |

| Analog-A1 | R¹ = Methyl | 2.1 | -2.8 | High | Moderate |

| Analog-B1 | R² = Phenyl | 3.5 | -4.1 | Moderate | High |

| Analog-C1 | R³ = 4-Fluoro | 1.9 | -2.6 | High | Low |

Integration with High-Throughput Screening and Combinatorial Chemistry

The synthesis of advanced chemical libraries (as discussed in 7.2) is most powerful when coupled with high-throughput screening (HTS) and combinatorial chemistry. This integration allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that interact with a biological target of interest. nuvisan.com

Future strategies will involve the use of combinatorial chemistry, potentially on a solid support using split-pool synthesis techniques, to rapidly assemble large and diverse libraries of 4-(3-Ethylpyrrolidin-3-yl)morpholine derivatives. pnas.org The use of encoded library technology (ELT) is particularly promising, as it allows for the synthesis and screening of libraries containing billions of unique compounds. nih.govresearchgate.net

These vast libraries can then be subjected to HTS campaigns. nuvisan.com Automated robotic systems can test the compounds against specific enzymes or receptors in biochemical assays or be used in cell-based phenotypic screens to identify molecules that produce a desired physiological effect. nih.gov The combination of combinatorial synthesis and ultra-HTS provides an unbiased approach to discovering novel biological activities for the 4-(3-Ethylpyrrolidin-3-yl)morpholine scaffold, potentially identifying starting points for new therapeutic programs. pnas.orgnih.gov

Q & A

Basic: What spectroscopic methods are most effective for characterizing the molecular structure of 4-(3-Ethylpyrrolidin-3-yl)morpholine?

Answer:

- Vibrational Spectroscopy : Raman and IR spectroscopy are critical for identifying functional groups and bonding patterns. For example, C-H stretching modes in the morpholine ring (2980–3145 cm⁻¹) and pressure-dependent shifts in vibrational modes (e.g., splitting at 1175 cm⁻¹ under 1.7 GPa) can reveal conformational changes .

- NMR : ¹H/¹³C NMR resolves stereochemistry and substituent positions, particularly for distinguishing ethylpyrrolidine and morpholine moieties. Chemical shifts for analogous morpholine derivatives (e.g., 4-(4-nitrophenyl)morpholine) are well-documented .

- High-Pressure Studies : Combining Raman/IR with X-ray diffraction under variable pressures (0–3.5 GPa) can detect phase transitions and intermolecular interactions like C−H···O hydrogen bonds .

Advanced: How can pressure-dependent Raman spectral changes (e.g., peak splitting at GPa) be interpreted to infer phase transitions?

Answer:

- Methodology : Monitor pressure-induced shifts (dω/dp) and discontinuities (e.g., at 0.7, 1.7, and 2.5 GPa) using diamond anvil cells. For 4-(benzenesulfonyl)-morpholine, merging of CH stretching modes (2988/2995 cm⁻¹) at 0.7 GPa suggests conformational rearrangements, while new modes (e.g., 3129 cm⁻¹) at 1.7 GPa indicate symmetry-breaking transitions .

- Validation : Cross-reference with dielectric spectroscopy and X-ray crystallography to correlate spectral changes with structural phases. Weak van der Waals interactions dominate at ambient pressure, while covalent bonding governs high-pressure stability .

Basic: What synthetic strategies are used to prepare 4-(3-Ethylpyrrolidin-3-yl)morpholine derivatives?

Answer:

- Heterocyclic Coupling : React 3-ethylpyrrolidine precursors with morpholine derivatives under catalytic conditions (e.g., Pd-mediated cross-coupling) .

- Functionalization : Introduce substituents via nucleophilic substitution or reductive amination. For example, 4-(pyridin-3-ylcarbonyl)morpholine analogs are synthesized via nicotinoyl chloride reactions .

- Purification : Use column chromatography (silica gel) with eluents optimized for polar heterocycles, followed by recrystallization for enantiomeric purity .

Advanced: How can computational methods resolve contradictions in vibrational mode assignments for morpholine derivatives?

Answer:

- Ab Initio Modeling : Compare experimental Raman/IR spectra (e.g., 1103 cm⁻¹ vs. 1127 cm⁻¹ mode overlaps) with DFT-calculated vibrational frequencies. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for pressure effects .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to identify outliers in experimental datasets. For ambiguous peaks (e.g., unassigned modes in Table II of ), isotopic labeling or deuteration experiments can clarify contributions from specific bonds.

Basic: How is the purity of 4-(3-Ethylpyrrolidin-3-yl)morpholine assessed in pharmaceutical research?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients. Retention times for common impurities (e.g., unreacted pyrrolidine precursors) are validated against reference standards .

- Mass Spectrometry : LC-MS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺) and fragments. For example, ethylpyrrolidine fragments (m/z 98–114) are diagnostic .

Advanced: What experimental designs optimize the synthesis of enantiomerically pure 4-(3-Ethylpyrrolidin-3-yl)morpholine?

Answer:

- Chiral Resolution : Use chiral auxiliaries (e.g., (S)-1-phenylethylamine) or enzymes (lipases) for kinetic resolution. For example, (S)-2-(fluoromethyl)-4-methoxypyrrolidine derivatives are resolved via enzymatic acylation .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions. Palladium-catalyzed couplings yield >95% enantiomeric excess (ee) for morpholine-pyrrolidine hybrids .

Basic: How are intermolecular interactions (e.g., C−H···O) in crystalline 4-(3-Ethylpyrrolidin-3-yl)morpholine characterized?

Answer:

- X-Ray Diffraction : Resolve hydrogen-bonding networks (bond lengths, angles) in single crystals. For 4-(benzenesulfonyl)-morpholine, C−H···O interactions stabilize the lattice at ambient pressure .

- Thermal Analysis : DSC detects melting points and polymorphic transitions influenced by these interactions .

Advanced: How do substituents on the morpholine ring (e.g., nitro, pyridinyl) affect the compound’s electronic properties?

Answer:

- Electrochemical Studies : Cyclic voltammetry reveals redox potentials influenced by electron-withdrawing groups (e.g., nitro at 4-position lowers LUMO energy) .

- DFT Calculations : HOMO/LUMO gaps correlate with substituent electronegativity. For 4-(4-nitrophenyl)morpholine, the nitro group enhances charge-transfer interactions .

Basic: What safety protocols are recommended for handling 4-(3-Ethylpyrrolidin-3-yl)morpholine derivatives?

Answer:

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation .

- PPE : Wear nitrile gloves and safety goggles. For irritant derivatives (e.g., 4-(4-nitrophenyl)morpholine), add face shields .

Advanced: How can high-throughput screening (HTS) identify biological targets for 4-(3-Ethylpyrrolidin-3-yl)morpholine analogs?

Answer:

- Assay Design : Use fluorescence polarization or SPR to screen against kinase/enzyme libraries. For HIF-prolyl hydroxylase inhibitors (e.g., molidustat analogs), HTS with FRET reporters identifies hits .

- SAR Analysis : Modify substituents (e.g., pyrimidinyl vs. pyridinyl) and quantify binding affinity (Kd) to optimize selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.